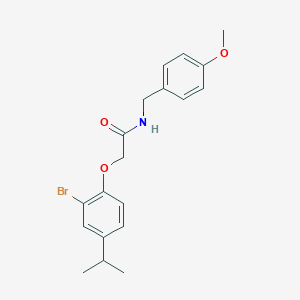![molecular formula C13H17Cl2NOS B296753 2-[(2,6-dichlorobenzyl)sulfanyl]-N-isobutylacetamide](/img/structure/B296753.png)
2-[(2,6-dichlorobenzyl)sulfanyl]-N-isobutylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-dichlorobenzyl)sulfanyl]-N-isobutylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly known as DIBS and is synthesized through a multi-step process.
作用機序
The exact mechanism of action of DIBS is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. DIBS has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
DIBS has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. DIBS has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using DIBS in lab experiments is its low toxicity. DIBS has been shown to have a high therapeutic index, meaning that it is relatively safe at therapeutic doses. However, one of the limitations of using DIBS is its low solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research related to DIBS. One area of interest is the potential use of DIBS in the treatment of epilepsy. DIBS has been shown to exhibit anticonvulsant properties in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of DIBS in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. DIBS has been shown to improve cognitive function in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, further research is needed to optimize the synthesis method for DIBS and to improve its solubility in water to facilitate its use in experimental settings.
合成法
The synthesis of DIBS involves a multi-step process that starts with the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form 2,6-dichlorobenzyl sulfide. This intermediate is then reacted with isobutyl acetate in the presence of potassium carbonate to form DIBS. The final product is purified through recrystallization.
科学的研究の応用
DIBS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. DIBS has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
分子式 |
C13H17Cl2NOS |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H17Cl2NOS/c1-9(2)6-16-13(17)8-18-7-10-11(14)4-3-5-12(10)15/h3-5,9H,6-8H2,1-2H3,(H,16,17) |
InChIキー |
ABDFJIDFZORNND-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CSCC1=C(C=CC=C1Cl)Cl |
正規SMILES |
CC(C)CNC(=O)CSCC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)






![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)

![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)
![ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296686.png)
![ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296687.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)